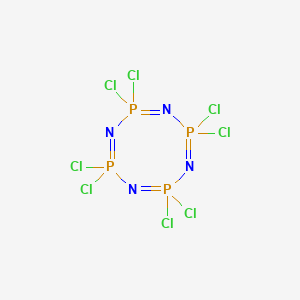

Octachlorocyclotetraphosphazene

Cat. No. B1205224

Key on ui cas rn:

2950-45-0

M. Wt: 463.5 g/mol

InChI Key: PEJQKHLWXHKKGS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04046857

Procedure details

A two-stage cascaded continuous reaction is effected as set forth in Example I, with the exception that NH3 feed is divided equally between the two reactors, instead of the total NH3 being fed to the first reactor. Into each reactor is metered a five to ten percent excess over the one-half molar equivalent of NH3, based on the moles of PCl5 introduced. A sample of product obtained under conditions as described in Example I, was collected and filtered. The filtrate was stripped of solvent in vacuo to obtain the product polymeric phosphonitrilic chloride, which contained 87.1% hexane soluble cyclic oligomers. The hexane insoluble linear fraction was a yellow oil. The cyclic portion was analyzed by gas chromatography and the distribution of cyclic portion was as follows:

Identifiers

|

REACTION_CXSMILES

|

[NH3:1].[P:2]([Cl:7])([Cl:6])(Cl)(Cl)Cl>>[N:1]1[P:2]([Cl:7])([Cl:6])=[N:1][P:2]([Cl:7])([Cl:6])=[N:1][P:2]([Cl:7])([Cl:6])=[N:1][P:2]=1([Cl:7])[Cl:6]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into each reactor is metered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample of product obtained under conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1=P(N=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |